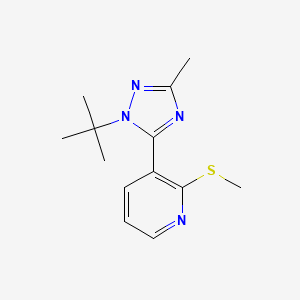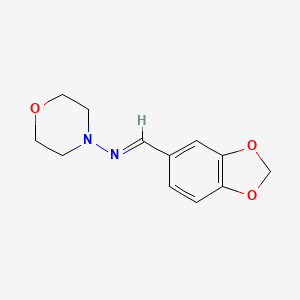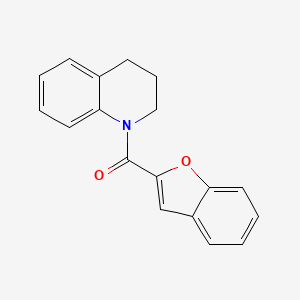
3-(1-tert-butyl-3-methyl-1H-1,2,4-triazol-5-yl)-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazole and pyridine derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a related compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds through coupling reactions (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds are typically characterized by X-ray crystallography and supported by DFT analyses. For instance, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is established through these methods, indicating the presence of intramolecular hydrogen bonding (Çolak et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving triazole and pyridine derivatives often include nucleophilic substitutions, oxidative cyclizations, and interactions with metals. For example, the oxidative cyclization of certain pyridine derivatives in the presence of cobalt(II) leads to the formation of benzoxazole rings, showcasing the compound's reactive behavior and coordination potential (Garza-Ortiz et al., 2013).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Applications
Synthesis and Properties of Related Compounds : Research on compounds containing similar heterocyclic frameworks, such as pyridine and triazole derivatives, has shown a wide range of applications. These include the development of catalysts, synthesis of optical sensors, and biological applications due to their ability to form complex compounds with important properties like spectroscopic, magnetic, or electrochemical activity (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications : The derivatives of heterocyclic compounds, including those similar to your compound of interest, have been explored for their potential in biological and medicinal applications. This includes serving as recognition units in the synthesis of optical sensors and having a range of biological effects, which could suggest areas of research for drug development or biological sensors (Jindal & Kaur, 2021).
Environmental Applications : The environmental behavior, fate, and potential for purification of compounds like methyl tert-butyl ether (MTBE), a compound related to the structure of interest due to the tert-butyl group, have been extensively studied. These studies focus on understanding how such compounds interact with the environment, their solubility in water, and their resistance to biodegradation. This could hint at potential environmental or industrial applications where the stability and solubility of the compound could be of interest (Squillace et al., 1997).
Eigenschaften
IUPAC Name |
3-(2-tert-butyl-5-methyl-1,2,4-triazol-3-yl)-2-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-9-15-11(17(16-9)13(2,3)4)10-7-6-8-14-12(10)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMWUSQNNBJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(N=CC=C2)SC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-tert-butyl-3-methyl-1H-1,2,4-triazol-5-yl)-2-(methylthio)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)
![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)
![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)



![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)